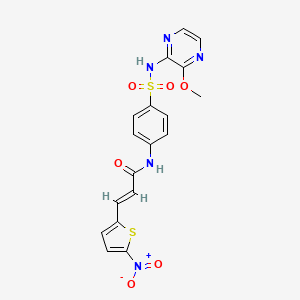
Necrosulfonamide
描述
Necrosulfonamide 是一种小分子抑制剂,专门针对混合谱系激酶结构域样蛋白 (MLKL)。它以其抑制坏死性凋亡的能力而闻名,坏死性凋亡是一种形态上类似于坏死的程序性细胞死亡形式 。 This compound 已被广泛研究其在各种疾病(包括神经退行性疾病、炎症性疾病和恶性疾病)中的潜在治疗应用 .
科学研究应用
作用机制
Necrosulfonamide 通过选择性靶向混合谱系激酶结构域样蛋白 (MLKL) 发挥其作用。 它与 MLKL 的 N 末端结构域结合,阻止其寡聚化并易位到质膜 。 这种抑制阻止了坏死小体复合物的形成,而坏死小体复合物对于执行坏死性凋亡至关重要 。 通过破坏这条通路,this compound 有效地抑制了坏死性凋亡并减少了细胞死亡 .
生化分析
Biochemical Properties
Necrosulfonamide plays a significant role in biochemical reactions by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This compound blocks the necrotic membrane disruption mediated by MLKL .
Cellular Effects
This compound has been shown to have protective effects on various types of cells. For instance, it reduces infarction volume and improves neurological deficits in rat models . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re) induced leakage of LDH in both primary cultured astrocytes and human astrocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This inhibition blocks the necrotic membrane disruption mediated by MLKL .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce infarction volume and improve neurological deficits in rat models over time . It also decreases the OGD/Re-induced leakage of LDH in both primary cultured astrocytes and human astrocytes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to alleviate acute brain injury and improve behavioral outcomes after intracerebral hemorrhage . The solvent (0.25% DMSO) and this compound (5 mg/kg) were administrated intraperitoneally twice a day .
Metabolic Pathways
This compound is involved in the necroptosis signaling pathway, which includes RIPK1, RIPK3, and MLKL . When caspase-8 activity is inhibited, RIPK1 interacts with RIPK3 to form necrosomes, leading to the phosphorylation of MLKL .
Transport and Distribution
This compound is known to block the translocation of MLKL along with RIP1 and RIP3 to the nucleus . This blocking prevents the upregulation of necroptotic kinases as well as blocking both the nucleus and nuclear envelope co-localization of p-MLKL and p-RIP3K .
Subcellular Localization
Before cell death, MLKL translocates to the nucleus along with RIP1 and RIP3 . This compound blocks this nuclear translocation of MLKL and RIP3K, thereby inhibiting necroptosis .
准备方法
Necrosulfonamide 的合成涉及多个步骤。 一种常见的合成路线包括用适当的试剂与磺酰胺前体反应,以引入坏死性凋亡抑制功能 。 反应条件通常涉及使用有机溶剂和催化剂,以促进所需产物的形成。 工业生产方法可能涉及使用优化条件放大这些反应,以确保高产率和纯度 .
化学反应分析
Necrosulfonamide 经历各种化学反应,包括取代反应和加成反应。 这些反应中常用的试剂包括有机溶剂、酸和碱 。 从这些反应中形成的主要产物通常是具有修饰的官能团的 this compound 衍生物,这些衍生物保留了坏死性凋亡抑制活性 .
相似化合物的比较
Necrosulfonamide 在其选择性靶向 MLKL 和抑制坏死性凋亡方面是独一无二的。 类似的化合物包括其他坏死性凋亡抑制剂,如 GW806742X 和化合物 2,它们也靶向坏死性凋亡通路,但可能具有不同的分子靶点和作用机制 。 This compound 因其对 MLKL 的特异性和其在广泛疾病中的潜在治疗应用而脱颖而出 .
属性
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-71-0 | |
| Record name | Necrosulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















